2-{[7-(3-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide
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Description
The compound is a derivative of triazolo[4,3-a]pyrazine . Triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their antibacterial activity . Some of these compounds have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Synthesis Analysis
The synthesis of triazolo[4,3-a]pyrazine derivatives involves various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The synthetic approaches for the synthesis of triazolothiadiazine and its derivatives have been compiled in a review article .Molecular Structure Analysis
The IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum showed two singlet peaks assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The structure–activity relationship of triazolo[4,3-a]pyrazine derivatives was preliminarily analyzed . The results were summarized in a figure .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various techniques such as IR absorption spectra and 1H-NMR spectrum .Future Directions
The development of new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field . Nitrogen-containing heterocycles, such as triazolo[4,3-a]pyrazine derivatives, are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs . Therefore, the future direction could involve the design and development of new target-oriented 1,2,4-triazolo[4,3-a]pyrazine-based drugs for the treatment of multifunctional diseases .
Properties
IUPAC Name |
2-[[7-(3-fluorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c22-16-7-4-8-17(13-16)26-11-12-27-19(20(26)29)24-25-21(27)30-14-18(28)23-10-9-15-5-2-1-3-6-15/h1-8,11-13H,9-10,14H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAGIPNWTQADOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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